molecular formula C15H11ClN2 B5813951 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole CAS No. 30152-32-0

3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Cat. No. B5813951
CAS RN: 30152-32-0
M. Wt: 254.71 g/mol
InChI Key: WLPDBGOPQLWLLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole and its derivatives typically involves condensation/cyclization reactions. One method reported involves the condensation of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions, leading to the formation of the pyrazole derivative (Prabhudeva et al., 2017). This highlights the compound's accessibility through synthetic organic chemistry techniques.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic methods and crystallography. Studies have demonstrated the complete optimization of the molecular equilibrium geometry using density functional theory (DFT), revealing details about the molecule's stability and intramolecular interactions (Sivakumar et al., 2020). X-ray diffraction studies provide unambiguous structure determination, affirming the compound's regiospecific synthesis and the significance of the chlorophenyl and phenyl groups in its structure (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical properties of this compound include its reactivity towards various functional groups and its ability to undergo further chemical transformations. These properties are crucial for the synthesis of more complex molecules or for its modification to enhance certain characteristics. The compound's reactivity is influenced by the electron-withdrawing chlorophenyl group and the electron-donating phenyl group, which can affect its behavior in nucleophilic and electrophilic reactions.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. While specific physical properties are not detailed in the provided research, they can generally be inferred based on the molecular structure and functional groups present. For example, the presence of the chlorophenyl group may increase the compound's density and boiling point compared to its phenyl counterpart.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the pyrazole core and the substituents attached to it. The compound's reactivity has been explored in the context of antimicrobial activity and molecular docking studies, indicating its potential interaction with biological targets (Sivakumar et al., 2020). These studies suggest that the chlorophenyl and phenyl groups play a crucial role in the compound's binding and biological activity, excluding specific applications in drug use and dosage.

Scientific Research Applications

1. Structural Analysis and Tautomerism

The behavior of various NH-pyrazoles, including 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, in solution and solid state has been studied, focusing on their annular tautomerism. Research has involved X-ray structures and discussions on tautomerism, utilizing NMR and DFT calculations (García et al., 2010).

2. Antimicrobial Potential and Molecular Docking

A novel pyrazole derivative of this compound has been optimized and its antimicrobial activity against various strains of bacteria and fungi assessed. Molecular docking studies suggest the compound's antimicrobial potential (Sivakumar et al., 2020).

3. Synthesis and Antimicrobial Activity of Derivatives

Synthesis of novel compounds incorporating this compound and their antimicrobial activity have been explored. These derivatives showed variable activity against different bacterial and fungal strains (B'Bhatt & Sharma, 2017).

4. Quantum Chemical Calculations and Biological Functions

Research has been conducted on this compound derivatives, focusing on their quantum chemical calculations and biological functions, including antifungal and antibacterial effects. Molecular docking was used to identify potential interactions with different proteins (Viji et al., 2020).

5. Synthesis of Derivatives for Anticancer Activity

Compounds derived from 3-phenyl-1H-pyrazole, an intermediate in synthesizing biologically active compounds including this compound, have been synthesized and evaluated for anticancer activity. These studies emphasize the potential of these compounds in molecular targeted therapy for cancer (Liu et al., 2017).

Mechanism of Action

Safety and Hazards

This involves studying the toxicity and environmental impact of the compound. Information on handling, storage, and disposal is also included .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve the compound’s properties, or further studies to better understand its behavior .

properties

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPDBGOPQLWLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357835
Record name ZINC00434359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30152-32-0
Record name ZINC00434359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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